1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine
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Overview
Description
1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a dimethylphenyl ring and a guanidine moiety linked to a methoxyphenyl ethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride: The starting material, 3,4-dimethylphenyl, is reacted with chlorosulfonic acid to form 3,4-dimethylphenylsulfonyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with 2-(4-methoxyphenyl)ethylamine to form the corresponding sulfonamide.
Guanidinylation: The sulfonamide is treated with a guanidine derivative under basic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl and guanidine groups are known to interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species and mitigating cellular damage.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine can be compared with other sulfonyl and guanidine-containing compounds, such as:
N-(4-Methoxyphenyl)sulfonylguanidine: Similar structure but lacks the dimethylphenyl group, resulting in different reactivity and biological activity.
1-(3,4-Dimethylphenyl)sulfonylguanidine: Lacks the methoxyphenyl ethyl group, which may affect its solubility and interaction with biological targets.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-13-4-9-17(12-14(13)2)25(22,23)21-18(19)20-11-10-15-5-7-16(24-3)8-6-15/h4-9,12H,10-11H2,1-3H3,(H3,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMLXIZMSNBTJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=C(C=C2)OC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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